Febuxostat D9 is a deuterated form of febuxostat, a medication primarily used to treat gout by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. The compound is classified as a xanthine oxidase inhibitor, which helps to lower uric acid levels in the blood, thereby preventing gout attacks and complications associated with hyperuricemia. Febuxostat D9 serves as an internal standard in analytical studies to enhance the accuracy of quantification in biological samples.
Febuxostat D9 is derived from febuxostat, which is synthesized through various chemical methods. It belongs to the class of non-purine xanthine oxidase inhibitors. The compound's molecular formula is , indicating that it contains deuterium atoms, which are isotopes of hydrogen. The presence of deuterium enhances the stability and detection sensitivity during mass spectrometric analyses.
The synthesis of febuxostat D9 typically involves modifying traditional febuxostat synthesis routes to include deuterated precursors. The primary synthetic methods include:
The detailed steps may vary based on the specific synthetic route chosen, but they generally follow established protocols in pharmaceutical chemistry for synthesizing deuterated compounds.
Febuxostat D9 has a complex molecular structure characterized by its unique arrangement of atoms:
The incorporation of deuterium atoms results in slight modifications to the compound's physical properties, which can be advantageous for analytical purposes.
Febuxostat D9 participates in various chemical reactions typical for xanthine oxidase inhibitors:
The reactions are characterized by their specificity towards xanthine oxidase and their ability to lower uric acid levels effectively.
The mechanism of action for febuxostat D9 as a xanthine oxidase inhibitor involves several key steps:
Clinical studies have demonstrated that febuxostat effectively lowers uric acid levels more consistently than other treatments, making it a preferred choice for managing gout.
Relevant data indicate that these properties contribute significantly to its effectiveness as a therapeutic agent and its utility in research settings.
Febuxostat D9 is primarily utilized in scientific research for:
These applications highlight the importance of febuxostat D9 not only as a therapeutic agent but also as a crucial tool in pharmaceutical research and development.
Febuxostat D9 (C~16~H~7~D~9~N~2~O~3~S) is a deuterated isotopologue of the xanthine oxidase inhibitor febuxostat, where nine hydrogen atoms are replaced by deuterium atoms. The deuterium atoms are strategically incorporated at the isobutoxy side chain, specifically as a methyl-d~3~ group and 1,1,2,3,3,3-hexadeuterio propyl moiety, resulting in the full chemical name: 2-(3-cyano-4-(2-(methyl-d~3~)propoxy-1,1,2,3,3,3-d~6~)phenyl)-4-methylthiazole-5-carboxylic acid [6] [8] [9]. This labeling pattern minimizes structural perturbation while introducing isotopic differentiation for analytical purposes. The molecular weight of the compound is 325.43 g/mol, compared to 316.38 g/mol for non-deuterated febuxostat [6] [9].
Table 1: Structural Characteristics of Febuxostat D9
Property | Febuxostat D9 | Febuxostat |
---|---|---|
Molecular Formula | C~16~H~7~D~9~N~2~O~3~S | C~16~H~16~N~2~O~3~S |
Molecular Weight | 325.43 g/mol | 316.38 g/mol |
Deuterium Positions | Isobutoxy group: methyl-d~3~ + hexadeuterio propyl | None |
Canonical SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C | CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |
IUPAC Name | 2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Deuterium incorporation into febuxostat follows two principal routes, both targeting the aliphatic isobutoxy group due to its metabolic lability and synthetic accessibility:
Deuterated Alkyl Halide Route: The most efficient synthesis involves O-alkylation of 3-cyano-4-hydroxybenzaldehyde using isobutyl-d~9~ bromide (C~4~D~9~Br) under basic conditions (e.g., K~2~CO~3~ in DMF, 50-80°C). This introduces deuterium at the first synthetic step. Subsequent thiazole ring formation and carboxylation yield Febuxostat D9 [7]. This method achieves high isotopic incorporation (>99%) and avoids post-synthesis deuterium exchange [6] [9].
Deuterium Exchange Route: Less commonly, pre-formed febuxostat undergoes hydrogen-deuterium (H/D) exchange using deuterated solvents (e.g., D~2~O) or catalysts under high-temperature and pressure conditions. This method risks incomplete exchange and isotopic scrambling, potentially reducing isotopic purity [2].
Critical challenges include preventing isotopic dilution during purification and ensuring regiospecificity. Industrial processes prioritize the alkyl halide route due to superior control over isotopic integrity [7] [9].
Table 2: Synthetic Methods for Febuxostat D9
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Deuterated Alkyl Halide | Isobutyl-d~9~ bromide, K~2~CO~3~, DMF, 50-80°C | High regiospecificity (>99% D~9~); Scalable | Cost of deuterated starting material |
H/D Exchange | D~2~O, metal catalysts, high T/P | Lower starting material cost | Isotopic scrambling; Purity <95% |
Febuxostat D9 exhibits near-identical physicochemical properties to non-deuterated febuxostat, with minor differences attributable to kinetic isotope effects (KIEs):
A critical stability advantage is observed in metabolic contexts: Deuterium at the isobutoxy group reduces CYP-mediated oxidation rates (e.g., by CYP1A2, 2C8, 2C9), extending in vitro half-lives by ~1.3–1.7-fold compared to non-deuterated febuxostat [10]. This "deuterium switch" effect enhances utility as an internal standard in bioanalysis without altering target binding (Ki for xanthine oxidase remains 0.6 nM) [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7